molecular formula C5H7N3 B2439840 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole CAS No. 1956327-30-2

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole

Cat. No.: B2439840
CAS No.: 1956327-30-2
M. Wt: 109.132
InChI Key: ZIDGVAHRHJQVST-UHFFFAOYSA-N
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Description

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazole ring. It has been studied for its potential as a necroptosis inhibitor, which could have implications in treating various inflammatory diseases, neurodegenerative diseases, and cancers .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-5-6-4-7-8(5)3-1/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGVAHRHJQVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NN2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole typically involves multiple steps, including cyclization reactions. One common method involves the reaction of hydrazine derivatives with appropriate diketones or ketoesters under acidic or basic conditions to form the triazole ring. The pyrrole ring can be introduced through cyclization reactions involving suitable precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or triazole rings .

Scientific Research Applications

Medicinal Chemistry Applications

1. Necroptosis Inhibition

One of the most significant applications of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives is their role as necroptosis inhibitors. Necroptosis is a form of programmed cell death implicated in various diseases, including neurodegenerative disorders and cancer. Recent studies have demonstrated that specific derivatives of this compound exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key regulator of necroptosis.

  • Case Study: Compound 26
    • Findings : A study reported that compound 26 derived from this compound displayed significant anti-necroptotic activity in both human and murine cellular assays. It effectively inhibited RIPK1 enzymatic activity and demonstrated favorable pharmacokinetic properties in vivo.
    • Mechanism : Molecular docking studies revealed that compound 26 binds to the allosteric pocket of RIPK1, acting as a type III inhibitor. This binding mechanism is crucial for its efficacy as a necroptosis inhibitor .
CompoundActivityCell TypeInhibition %
Compound 26Anti-necroptoticHuman I2.1High
Compound 26Anti-necroptoticMurine Hepa1-6High

2. Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) for derivatives of this compound has provided insights into optimizing their biological activity. Variations in substituents on the pyrrole ring have been shown to significantly affect the potency and selectivity of these compounds as RIPK1 inhibitors.

  • Key Findings : Substituents such as fluorine at specific positions on the triazole ring enhanced the anti-necroptotic activity by improving binding interactions with the target protein. For example, cis-substituted fluorinated derivatives exhibited over a hundred-fold increase in potency compared to unsubstituted compounds .

Other Potential Applications

3. Synthetic Intermediates in Pharmaceuticals

Beyond their direct pharmacological applications, derivatives of this compound serve as valuable synthetic intermediates in the development of other biologically active compounds. They can be utilized in synthesizing various pharmaceuticals and agrochemicals due to their versatile reactivity .

4. Photographic Chemistry

Historically, compounds related to this class have been explored for use in photographic chemistry as cyan couplers and dye precursors. Their ability to form stable complexes makes them suitable for applications in color imaging technologies .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole as a necroptosis inhibitor involves its interaction with receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and preventing the formation of necrosomes. This inhibition disrupts the necroptosis signaling pathway, thereby reducing cell death and inflammation .

Comparison with Similar Compounds

Biological Activity

6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a compound that has garnered attention for its potential biological activities, particularly as a necroptosis inhibitor. Necroptosis is a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C5H7N3
  • CAS Number : 1956327-30-2
  • Molecular Weight : 109.13 g/mol
  • Purity : 95% .

The primary mechanism through which this compound exerts its biological effects is through the inhibition of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a critical role in necroptosis and inflammation.

Key Findings:

  • Inhibition of RIPK1 : Compounds derived from this compound demonstrated significant inhibitory activity against RIPK1 in both human and murine cellular assays. The most potent derivative (compound 26) showed an IC50 value in the range of 50 to 100 nM .
  • Allosteric Binding : Molecular docking studies revealed that compound 26 binds effectively to the allosteric pocket of RIPK1, indicating its potential as a type III inhibitor .

Structure-Activity Relationship (SAR)

A series of derivatives based on the core structure of this compound were synthesized and evaluated for their biological activity. The SAR studies highlighted several key modifications that enhanced anti-necroptotic efficacy:

CompoundModificationIC50 (nM)Activity
Compound 6Terminal phenyl ring<100Potent against human I2.1 cells
Compound 7Allosteric feature from GSK'54786.6Improved activity in murine Hepa1-6 cells
Compound 26Optimal modifications<50Robust anti-necroptotic activity

These modifications suggest that careful structural alterations can significantly impact the biological efficacy of triazole derivatives.

Case Studies

Several studies have documented the efficacy of this compound derivatives in preclinical models:

  • Anti-Necroptotic Activity : In vitro studies demonstrated that compound 26 achieved a recovery rate of over 90% in human I2.1 cells at concentrations as low as 10 nM. However, it showed reduced efficacy in murine models unless optimized .
  • Pharmacokinetics : In vivo pharmacokinetic evaluations indicated that compound 26 had relatively low oral bioavailability but maintained significant pharmacological activity at targeted doses .
  • Potential Therapeutic Applications : The findings support the use of these compounds in treating conditions associated with excessive necroptosis such as neurodegenerative diseases and certain cancers .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation or cycloaddition reactions. For example, cyclocondensation of 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with carboxylic acids in phosphorus oxychloride (POCl₃) yields derivatives with varying substituents . Reaction optimization (e.g., solvent choice, temperature, and catalyst) significantly impacts yields. A review of pyrroloimidazole synthesis highlights cyclization as a key step, with yields ranging from 45% to 78% depending on substituent complexity .
  • Table 1 : Example Synthesis Conditions and Yields

DerivativeReagentsSolventTemp (°C)Yield (%)Source
6-(2,6-Dichlorophenyl) derivativePOCl₃, carboxylic acidToluene11065
Triazolo-thiadiazineHydrazine hydrate, NaOHEthanol8072

Q. How is the crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole determined, and what are the key bond parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P2₁/n) with bond lengths and angles critical for stability. Key parameters include:

  • C3–N1 bond: 1.348 Å
  • N2–C3–N1 angle: 112.18°
    Hydrogen-bonding networks stabilize the structure, with geometric parameters validated via IUCrData .

Advanced Research Questions

Q. How can computational methods predict the biological activity of triazole derivatives, and what validation steps are required?

  • Methodological Answer : In silico docking (e.g., AutoDock Vina) with enzymes like 14α-demethylase lanosterol (PDB: 3LD6) predicts binding affinities. Validation involves:

Comparing docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values.

Molecular dynamics simulations to assess binding stability .

  • Key Insight : Computational predictions must align with in vitro assays (e.g., antifungal activity tests) to confirm target interactions .

Q. What strategies resolve contradictions in spectroscopic data between synthesized derivatives?

  • Methodological Answer : Contradictions arise from tautomerism or impurities. Resolution steps include:

2D NMR (e.g., HSQC, HMBC) to assign proton-carbon correlations.

High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

HPLC purity analysis (>98% purity threshold) .

Q. How do substituents on the triazole ring affect physicochemical properties and bioactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but reduce solubility. For example:

  • LogP : 6-(2,6-Dichlorophenyl) derivative: LogP = 3.2 (hydrophobic).
  • Solubility : Carboxylic acid derivatives show improved aqueous solubility (2.1 mg/mL at pH 7.4) .
    • Table 2 : Substituent Effects on Bioactivity
SubstituentAntifungal IC₅₀ (µM)Solubility (mg/mL)
2,6-Dichlorophenyl12.50.8
4-Methoxyphenyl28.32.1

Q. What advanced separation techniques optimize purification of diastereomeric triazole derivatives?

  • Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) with hexane:isopropanol (90:10) resolves diastereomers. Membrane separation technologies (e.g., nanofiltration) are emerging for scalable purification .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported melting points for 6-R-[1,2,4]triazolo derivatives may stem from polymorphic forms. Differential scanning calorimetry (DSC) and powder XRD identify stable polymorphs .

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